LS-Tetrasaccharide a
Description
Contextualization within Glycoscience and Oligosaccharide Chemistry
LS-Tetrasaccharide a, also known as LSTa or Sialyl-lacto-N-tetraose a, is an acidic oligosaccharide that holds a significant position within the domain of glycoscience. biosynth.comcymitquimica.com It belongs to the class of human milk oligosaccharides (HMOs), which are a complex and diverse group of carbohydrates found in high concentrations in human breast milk. biosynth.comcymitquimica.com Structurally, HMOs are built upon a lactose (B1674315) core that can be elongated and modified with various monosaccharides. oup.com
This compound is classified as a sialylated oligosaccharide, meaning its structure is terminated by a sialic acid residue, specifically N-acetylneuraminic acid (Neu5Ac). biosynth.comelicityl-oligotech.com This terminal sialic acid is a key feature that imparts acidic properties to the molecule and is fundamental to its biological activities. The study of specific oligosaccharides like this compound is a core component of glycochemistry and glycobiology, fields dedicated to understanding the structure, synthesis, and biological functions of carbohydrates (glycans).
Historical Perspective on the Discovery and Initial Academic Characterization of this compound
The discovery of this compound is intrinsically linked to the broader investigation of human milk composition, which identified a rich and complex array of oligosaccharides not present in the milk of many other mammals. glycoforum.gr.jpacs.org It was identified as one of over 200 unique HMO structures. acs.org
Initial academic characterization involved sophisticated analytical techniques to elucidate its precise molecular structure. This compound is a linear pentasaccharide, meaning it is composed of five sugar units linked in a chain. nih.gov Its detailed structure has been defined as N-acetyl-alpha-neuraminic acid linked to beta-D-galactose, which is in turn linked to N-acetyl-beta-D-glucosamine, followed by another beta-D-galactose, and finally a D-glucose unit at the reducing end. nih.gov The specific connections, or glycosidic linkages, have been characterized as Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc. elicityl-oligotech.comnih.gov This detailed structural knowledge established this compound as a defined chemical entity, allowing for its use as a standard and reference compound in subsequent research, such as for the calibration of analytical instruments in studies of bacterial polysaccharides. pnas.org
| Property | Value | Source |
| Synonyms | LSTa, Sialyl-lacto-N-tetraose a, SLNT-a | biosynth.comcymitquimica.comelicityl-oligotech.com |
| Classification | Acidic Human Milk Oligosaccharide (HMO) | biosynth.comamerigoscientific.com |
| Molecular Formula | C37H62N2O29 | cymitquimica.comdextrauk.com |
| Molecular Weight | 998.88 g/mol | cymitquimica.comdextrauk.com |
| Structure | Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc | elicityl-oligotech.comamerigoscientific.com |
Significance of this compound in Contemporary Glycobiology and Glycochemistry Research
The significance of this compound in modern research is multifaceted. As a prominent sialylated HMO, it is a subject of intense investigation for its potential health benefits for infants. biosynth.comcymitquimica.comcymitquimica.com Research suggests that sialylated HMOs play a crucial role in supporting neonatal health by promoting the maturation of the gut, fostering a healthy immune system, and protecting against pathogens. biosynth.comglycoforum.gr.jp Specifically, these molecules may inhibit the binding of pathogenic bacteria and viruses to host cells, a critical first step in causing infection. glycoforum.gr.jp
In the fields of glycobiology and glycochemistry, this compound serves as a vital research tool. Its well-defined structure makes it an ideal model for studying the specific interactions between sialylated glycans and proteins, such as lectins, which are carbohydrate-binding proteins involved in numerous cellular processes. Furthermore, this compound can be chemically modified and functionalized. For example, it can be linked to biotin (B1667282), fluorescent dyes, or attached to carrier proteins like Bovine Serum Albumin (BSA). elicityl-oligotech.com These modifications enable a wide range of experimental applications, including affinity chromatography and the development of glycan arrays to probe complex biological systems. elicityl-oligotech.com
Scope and Objectives of Current Academic Research Endeavors on this compound
Current academic research on this compound is focused on several key areas. A primary objective is to fully elucidate the specific biological mechanisms through which it and other sialylated HMOs exert their beneficial effects on infant health. This includes detailed studies on how it modulates the infant gut microbiome, influences immune cell development and function, and provides protection against specific infectious agents like Group B Streptococcus. nih.gov
Another major research direction involves its application in chemical biology and biotechnology. Scientists are working on the chemical and enzymatic synthesis of this compound and its analogues. elicityl-oligotech.com This work is crucial for producing sufficient quantities of the pure compound for research, as isolation from natural sources is complex. These synthetic efforts also allow for the creation of novel molecular probes and functionalized versions of the oligosaccharide. elicityl-oligotech.comlabroots.com These tools are instrumental in identifying and characterizing the proteins that interact with this compound, thereby uncovering new biological pathways and potential therapeutic targets. The study of its interactions with viral proteins, such as influenza hemagglutinin, is another active area of investigation. nih.gov
Properties
CAS No. |
64003-58-5 |
|---|---|
Molecular Formula |
C37H61N2O29Na |
Molecular Weight |
1020.86 |
Synonyms |
Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc |
Origin of Product |
United States |
Structural Elucidation and Advanced Spectroscopic Characterization of Ls Tetrasaccharide a
Methodologies for Primary Structural Determination
The primary structure of LS-Tetrasaccharide a, which includes the sequence of monosaccharide units and the glycosidic linkages connecting them, is elucidated through a combination of spectroscopic and chemical methods. The structure is defined as Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc. nih.govelicityl-oligotech.comisosep.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of oligosaccharides like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide detailed information about the monosaccharide composition, anomeric configurations, and glycosidic linkages.
1D ¹H-NMR provides initial information on the number and type of sugar residues. 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to assign all proton and carbon signals and to establish the connectivity between monosaccharide units. For instance, the HMBC experiment is crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue involved in the linkage. The NMR spectra of this compound have been documented, contributing to its structural identification. nih.gov
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides.
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This technique is used to determine the molecular mass of the oligosaccharide. pnas.org Derivatization of the oligosaccharide can enhance sensitivity in MALDI-MS analysis. pnas.org
ESI-MS/MS (Electrospray Ionization Tandem Mass Spectrometry): ESI-MS/MS is instrumental in sequencing oligosaccharides. nih.gov In negative-ion mode, the desialylated backbone of this compound can be analyzed. nih.gov The fragmentation pattern, specifically the generation of C-type ions, confirms the linear sequence of the tetrasaccharide. nih.gov The characteristic glycosidic linkage pattern of the lacto-series ("3-3-4") helps to distinguish it from other tetrasaccharide backbones like the ganglio- ("3-4-4") and neolacto-series ("4-3-4"). nih.gov Electron Transfer Dissociation (ETD), a newer fragmentation technique, provides complementary information by generating cross-ring cleavages, which can further clarify linkage types. nih.gov
Interactive Table: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Chemical Formula | C₃₇H₆₁N₂O₂₉Na₁ | elicityl-oligotech.com |
| Molecular Weight | 1020.87 g/mol | elicityl-oligotech.com |
| Monoisotopic Mass | 998.34382394 Da | nih.gov |
| CAS Number | 64003-53-8 | elicityl-oligotech.com |
To confirm the glycosidic linkages, chemical and enzymatic methods are employed.
Methylation Analysis: This classic chemical method involves methylating all free hydroxyl groups on the oligosaccharide. After hydrolysis, the partially methylated monosaccharides are analyzed by gas chromatography-mass spectrometry (GC-MS). The positions of the unmethylated hydroxyl groups correspond to the original linkage positions.
Exoglycosidase Sequencing: This enzymatic approach uses highly specific exoglycosidases that cleave terminal monosaccharide residues with a particular linkage and anomeric configuration. ucdavis.edu The oligosaccharide is sequentially treated with different exoglycosidases, and the products are analyzed by mass spectrometry. pnas.orgucdavis.edu For this compound, treatment with a specific sialidase would cleave the terminal sialic acid, confirming the Neu5Acα2-3 linkage. ucdavis.edu Subsequent treatment with specific galactosidases and N-acetylglucosaminidases would further delineate the sequence and linkages. ucdavis.edu
Stereochemical Assignment and Anomeric Configuration Determination of this compound
The stereochemistry (D- or L- configuration) of the individual monosaccharides and the anomeric configuration (α or β) of the glycosidic linkages are critical for defining the complete structure of this compound.
NMR Spectroscopy: The anomeric configuration is typically determined from ¹H-NMR spectra by measuring the coupling constants (³J(H1,H2)) of the anomeric protons. A larger coupling constant is indicative of a trans-diaxial relationship between H-1 and H-2, characteristic of a β-anomer in most common hexopyranoses, while a smaller coupling constant suggests an α-anomer.
Enzymatic Digestion: The use of stereospecific exoglycosidases also confirms the anomeric configurations. For example, an α-sialidase would only cleave an α-linked sialic acid.
Advanced Spectroscopic and Diffraction Techniques for this compound
While NMR and MS provide the primary structure, advanced techniques can offer a more detailed three-dimensional picture.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in Conformational Analysis of this compound
Circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful chiroptical techniques that provide valuable information about the stereochemistry and conformational features of chiral molecules like this compound. core.ac.ukresearchgate.netresearchgate.net CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. rsc.org
In a typical CD experiment, a solution of the analyte is irradiated with circularly polarized light, and the difference in absorbance is recorded as a function of wavelength. researchgate.net The resulting spectrum can reveal characteristic patterns for different secondary structures in biomolecules, such as helices and sheets in proteins. arcadiascience.comnih.gov For oligosaccharides, the interpretation is more complex and often relies on empirical comparisons with known structures or theoretical calculations.
While specific CD and ORD data for this compound are not extensively available in the public domain, the application of these techniques would involve analyzing the sign and magnitude of the Cotton effects associated with its constituent monosaccharides and their glycosidic linkages. This information would be instrumental in defining the preferred solution-state conformation of the molecule.
Table 1: General Principles of CD and ORD in Oligosaccharide Analysis
| Technique | Principle | Information Gained for this compound (Hypothetical) |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. core.ac.uk | - Determination of the absolute configuration of constituent monosaccharides.- Information on the preferred conformation of glycosidic linkages.- Detection of conformational changes induced by environmental factors (pH, temperature, etc.). |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of polarized light. rsc.org | - Complementary information to CD for conformational analysis.- Characterization of the overall molecular shape and rigidity. |
Vibrational Spectroscopy (IR, Raman) for Structural Features of this compound
Infrared (IR) Spectroscopy
Cryogenic infrared ion spectroscopy has been employed to obtain high-resolution vibrational spectra of isomers of LS-Tetrasaccharide. conicet.gov.ararxiv.org This advanced technique involves cooling mass-selected ions to cryogenic temperatures, which reduces spectral congestion and allows for the acquisition of highly resolved IR spectra. researchgate.net The IR spectra of deprotonated LS-Tetrasaccharide isomers show a series of well-resolved bands in the fingerprint region (typically 1000-1800 cm⁻¹) that are characteristic of their specific structures. conicet.gov.ararxiv.org
The main vibrational modes observed in the IR spectra of saccharides include:
O-H stretching: A broad band typically found around 3300-3500 cm⁻¹. researchgate.net
C-H stretching: Bands in the 2800-3000 cm⁻¹ region. researchgate.net
Amide I and II bands: For N-acetylated sugars like the GlcNAc residue in this compound, these bands appear around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. acs.org
Carboxylate stretching: The sialic acid residue contributes characteristic stretches for the carboxylate group.
"Fingerprint" region (900-1500 cm⁻¹): This region is rich with C-O stretching and C-O-H bending vibrations, providing a unique pattern for each specific oligosaccharide. researchgate.net
By comparing the experimental IR spectra with those predicted from theoretical calculations for different possible structures, it is possible to identify the specific isomer and its conformational features. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. acs.org While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. This often means that symmetric vibrations and vibrations of non-polar bonds are more prominent in Raman spectra. For carbohydrates, Raman spectroscopy can provide valuable information about the anomeric configuration (α or β) and the conformation of the glycosidic linkages. americanpeptidesociety.orgnih.gov
Table 2: Characteristic Vibrational Spectroscopy Bands for Saccharides
| Spectral Region (cm⁻¹) | Vibrational Mode | Relevance to this compound |
| 3500-3300 | O-H stretching | Presence of multiple hydroxyl groups. |
| 3000-2800 | C-H stretching | Aliphatic C-H bonds in the sugar rings. |
| ~1650 | Amide I (C=O stretch) | N-acetyl group of the GlcNAc residue. |
| ~1550 | Amide II (N-H bend, C-N stretch) | N-acetyl group of the GlcNAc residue. |
| 1500-900 | "Fingerprint" Region (C-O, C-C stretch, C-O-H bend) | Unique pattern for structural identification. |
| 900-800 | Anomeric Region (C1-H deformation) | Information on the anomeric configuration of glycosidic bonds. |
Computational Chemistry Approaches to this compound Structure
Computational chemistry provides powerful tools to complement experimental data and offer a deeper understanding of the structure, dynamics, and electronic properties of complex molecules like this compound.
The flexibility of oligosaccharides is a key determinant of their biological activity. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and dynamics. rsc.orgdiva-portal.org
While specific MD simulations for this compound are not detailed in the available literature, studies on similar tetrasaccharides, such as lacto-N-neotetraose, provide a framework for how such an analysis would be conducted. researchgate.netresearchgate.netamazon.com An MD simulation of this compound would typically involve the following steps:
System Setup: A starting 3D structure of this compound is placed in a simulation box filled with explicit solvent molecules (e.g., water).
Force Field Selection: A suitable force field (e.g., CHARMM, AMBER, GLYCAM) that accurately describes the interatomic interactions within the oligosaccharide and with the solvent is chosen. acs.orgresearchgate.net
Simulation: The system is subjected to a simulation run where the classical equations of motion are solved iteratively, generating a trajectory of atomic positions and velocities over time.
These simulations can reveal the presence of multiple stable conformations in solution and the energetic barriers between them, providing a dynamic picture of the molecule's structure. researchgate.net
Table 3: Key Parameters in Molecular Dynamics Simulations of Oligosaccharides
| Parameter | Description | Relevance to this compound |
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | Crucial for accurately modeling the behavior of the oligosaccharide. |
| Glycosidic Torsion Angles (φ, ψ) | Dihedral angles that define the orientation of the monosaccharide units relative to each other. | Determines the overall shape and flexibility of the molecule. acs.org |
| Simulation Time | The duration of the simulation, which needs to be long enough to sample the relevant conformational space. | Longer simulations provide more reliable statistics on conformational populations. |
| Solvent Model | The representation of the solvent (e.g., water) in the simulation. | Important for accurately capturing the influence of the solvent on the oligosaccharide's conformation. |
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. acs.orgacs.orgub.edu These methods can be used to predict various properties, including molecular geometries, energies, and spectroscopic parameters.
For this compound, QM calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule with high accuracy.
Predict Spectroscopic Data: Calculate theoretical IR, Raman, and CD spectra. libretexts.org These predicted spectra can be compared with experimental data to validate the proposed structure and assign spectral features to specific molecular motions or electronic transitions. unige.ch
Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals, and electrostatic potential, which are crucial for understanding the molecule's reactivity and interactions with other molecules.
Due to the computational cost of high-level QM calculations, they are often performed on smaller fragments of the molecule or in combination with molecular mechanics methods in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. unige.ch In a QM/MM approach, the chemically active part of the molecule (e.g., a glycosidic linkage during a reaction) is treated with QM, while the rest of the system is described by a less computationally demanding MM force field.
Table 4: Applications of Quantum Mechanical Calculations for this compound
| Application | QM Method (Example) | Predicted Properties |
| Geometry Optimization | Density Functional Theory (DFT) | Bond lengths, bond angles, dihedral angles of the most stable conformation. |
| Spectra Prediction | Time-Dependent DFT (TD-DFT) | UV-Vis, CD, and ORD spectra. libretexts.org |
| DFT, Hartree-Fock (HF) | IR and Raman vibrational frequencies and intensities. | |
| Electronic Structure Analysis | Natural Bond Orbital (NBO) analysis | Atomic charges, orbital interactions, and delocalization of electrons. |
Chemical Synthesis Strategies for Ls Tetrasaccharide a and Its Analogs
Retrosynthetic Analysis of LS-Tetrasaccharide a
For this compound, a convergent [2+2] retrosynthetic strategy is a common and efficient approach. In this model, the tetrasaccharide is disconnected at the central β-(1→3) linkage between the N-acetylglucosamine (GlcNAc) and galactose (Gal) residues. This disconnection yields two disaccharide fragments: a glycosyl donor corresponding to the non-reducing end (Neu5Ac-Gal) and a glycosyl acceptor for the reducing end (GlcNAc-Gal-Glc). A more practical convergent approach, often seen in chemoenzymatic syntheses, involves disconnecting the terminal sialic acid first, followed by a [2+2] disconnection of the neutral core. nih.govmiami.edu This generates a lacto-N-biose (Galβ1-3GlcNAc) donor and a lactose (B1674315) (Galβ1-4Glc) acceptor. Each disaccharide is synthesized separately and then coupled to form the tetrasaccharide backbone, which is subsequently sialylated.
Alternatively, a linear retrosynthetic strategy involves the sequential disconnection of monosaccharide units from the non-reducing end of the molecule. For LSTa, this would proceed as follows:
Disconnection of the terminal α-N-acetylneuraminic acid (Neu5Ac), yielding a tetrasaccharide acceptor.
Disconnection of the sub-terminal β-galactose.
Disconnection of the β-N-acetylglucosamine.
Finally, disconnection of the β-galactose leaves the initial glucose starting material.
This stepwise approach requires a more extended sequence of reactions but can be advantageous for methods like automated glycan assembly. fiveable.me Both strategies require meticulously planned protecting group schemes to ensure that only the desired hydroxyl group of the acceptor is available for glycosylation at each step. researchgate.net
Glycosylation Methodologies in this compound Synthesis
The formation of the four distinct glycosidic linkages in this compound is the cornerstone of its synthesis. The success of these reactions depends on the choice of glycosyl donor, acceptor, activating promoter, and reaction conditions.
Stereoselective Glycosylation Approaches for this compound Glycosidic Bonds
Achieving the correct stereochemistry (α or β) for each glycosidic bond is one of the most significant challenges in oligosaccharide synthesis. nih.gov
α-Linkage (Neu5Acα2-3Gal): The synthesis of the α-sialyl linkage is notoriously difficult due to the tertiary anomeric center, the electron-withdrawing carboxylate group, and the lack of a participating group at the adjacent C-3 position. nih.gov These factors favor the formation of the thermodynamically more stable β-anomer or an elimination byproduct. nih.gov To overcome this, specific strategies are employed:
Donor Modification: Using sialyl donors with modified protecting groups, such as a 5-N,4-O-oxazolidinone or a 5-N,4-O-carbonyl, can promote α-selectivity. acs.orgglycoforum.gr.jpresearchgate.net Modifying the C-5 amino group to a trifluoroacetamido or azido (B1232118) group also enhances α-glycoside formation. nih.govuga.edu
Solvent Participation: The use of nitrile solvents like acetonitrile (B52724) can promote the formation of the desired α-linkage through the formation of a transient α-nitrilium-ion intermediate. nih.gov
Promoter Systems: Activation of sialyl thioglycoside donors with specific promoters, such as a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or Yb(OTf)₃, can effectively drive the reaction towards the α-product at low temperatures. researchgate.netacs.org
β-Linkages (Galβ1-3GlcNAc, GlcNAcβ1-3Gal, Galβ1-4Glc): The formation of 1,2-trans-glycosides, such as the three β-linkages in LSTa, is generally more straightforward. This is typically achieved by using a glycosyl donor that has a "participating" protecting group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group. During the reaction, this group forms a cyclic oxonium ion intermediate that blocks the α-face of the donor molecule. The glycosyl acceptor can then only attack from the β-face, resulting in the exclusive or predominant formation of the β-glycoside.
Table 1: Stereoselective Glycosylation Methods for LSTa
| Glycosidic Linkage | Target Stereochemistry | Methodologies |
|---|---|---|
| Neu5Ac-(2→3)-Gal | α | Use of 5-N,4-O-oxazolidinone protected sialyl donors; nitrile solvent participation; low-temperature activation of thio- or fluoro-sialyl donors. nih.govglycoforum.gr.jpresearchgate.net |
| Gal-(1→3)-GlcNAc | β | Neighboring group participation (e.g., C-2 acetyl or benzoyl group on galactose donor). |
| GlcNAc-(1→3)-Gal | β | Neighboring group participation (e.g., N-acetyl group on GlcNAc donor). |
Protecting Group Strategies for this compound Oligosaccharide Synthesis
The synthesis of a complex oligosaccharide like LSTa is impossible without a robust protecting group strategy. Because monosaccharides contain multiple hydroxyl groups of similar reactivity, these groups must be selectively masked and unmasked throughout the synthesis. An orthogonal protecting group set is essential, wherein each group can be removed under specific conditions without affecting the others. nih.gov
Permanent Protecting Groups: These groups remain intact throughout the assembly of the oligosaccharide backbone and are removed only in the final steps. Benzyl (B1604629) (Bn) ethers are the most common choice due to their stability under a wide range of acidic and basic conditions. They are typically removed by catalytic hydrogenation. nih.gov
Temporary (Orthogonal) Protecting Groups: These are used to mask hydroxyl groups that will later become the site of glycosylation. Common examples include:
Esters: Acetyl (Ac) and Benzoyl (Bz) groups are stable to mildly acidic conditions but are easily removed with a base (e.g., NaOMe in MeOH). They also function as participating groups to direct β-glycosylation. nih.gov The Levulinoyl (Lev) group is removed under specific, mild conditions using hydrazine, making it orthogonal to both acyl and benzyl groups.
Silyl Ethers: Groups like tert-Butyldimethylsilyl (TBS) or Triethylsilyl (TES) are often used and are cleaved by fluoride (B91410) ion sources (e.g., TBAF).
Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is frequently used to protect the amino function of glucosamine (B1671600) and is removed with a base like piperidine.
Acetals: Benzylidene or isopropylidene acetals are used to protect diols, such as the 4,6-hydroxyls of galactose or glucose, and are removed under acidic conditions. nih.gov
The strategic placement of these groups on the monosaccharide building blocks dictates the entire synthetic pathway.
Table 2: Common Protecting Groups in Oligosaccharide Synthesis
| Protecting Group | Abbreviation | Function | Cleavage Conditions |
|---|---|---|---|
| Benzyl | Bn | Permanent hydroxyl protection | Catalytic Hydrogenation (e.g., H₂, Pd/C) |
| Acetyl | Ac | Temporary hydroxyl protection; β-directing | Basic (e.g., NaOMe/MeOH) |
| Benzoyl | Bz | Temporary hydroxyl protection; β-directing | Basic (e.g., NaOMe/MeOH) |
| Levulinoyl | Lev | Orthogonal temporary hydroxyl protection | Hydrazine acetate |
| tert-Butyldimethylsilyl | TBDMS/TBS | Temporary hydroxyl protection | Fluoride source (e.g., TBAF) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Temporary amine protection | Base (e.g., Piperidine) |
Total Synthesis of this compound
The culmination of retrosynthetic planning and methodological development is the total synthesis of the target molecule. Both convergent and linear strategies have been applied to the synthesis of complex human milk oligosaccharides, with the first chemical synthesis of LSTa being a notable achievement in the field. digitellinc.com
Convergent Synthesis Pathways for this compound
Convergent synthesis, particularly a [2+2] block glycosylation, is an efficient strategy for assembling tetrasaccharides. nih.govresearchgate.net In the context of LSTa, a typical pathway would involve the independent synthesis of two disaccharide building blocks.
Synthesis of Acceptor Disaccharide: A lactose derivative, corresponding to the reducing end of LSTa, is synthesized. For instance, a glucose acceptor is glycosylated with a galactose donor (with a C-2 participating group for β-selectivity) to give a protected lactose unit. The protecting group strategy must leave a free hydroxyl group at the C-3 position of the non-reducing galactose unit for the subsequent coupling.
Synthesis of Donor Disaccharide: A lacto-N-biose donor (Galβ1-3GlcNAc) is prepared. This itself is a multi-step process. The resulting disaccharide is converted into a suitable glycosyl donor, such as a thioglycoside or trichloroacetimidate.
Block Glycosylation: The disaccharide donor and acceptor are coupled. This key step forms the central β-(1→3) linkage of the tetrasaccharide core.
Sialylation and Deprotection: The resulting protected tetrasaccharide is selectively deprotected at the C-3 hydroxyl of the terminal galactose to create the acceptor site for sialylation. Glycosylation with a suitable α-directing sialyl donor, followed by global deprotection of all remaining protecting groups, yields the final this compound.
Chemoenzymatic approaches have successfully utilized convergent strategies, where key disaccharide building blocks are synthesized enzymatically and then coupled and modified using chemical methods. nih.govmiami.edu
Linear Synthesis Strategies for this compound
A linear synthesis builds the oligosaccharide chain in a stepwise fashion from the reducing end to the non-reducing end. fiveable.me
Step 1 (Disaccharide Synthesis): Starting with a suitably protected glucose acceptor (e.g., with a free 4-OH), glycosylation with a galactose donor yields a protected lactose derivative.
Step 2 (Trisaccharide Synthesis): The disaccharide is then selectively deprotected at the 3-OH of the galactose unit to become an acceptor. Glycosylation with a protected N-acetylglucosamine donor yields the trisaccharide.
Step 3 (Tetrasaccharide Synthesis): The trisaccharide is deprotected at the 3-OH of the GlcNAc unit. Glycosylation with another protected galactose donor gives the full tetrasaccharide backbone.
Step 4 (Final Sialylation): Finally, selective deprotection of the 3-OH on the terminal galactose, followed by the challenging α-sialylation reaction, completes the protected LSTa structure.
Global Deprotection: Removal of all protecting groups affords the target molecule.
Enzymatic and Chemoenzymatic Synthesis of this compound
Glycosyltransferase-Mediated Synthesis of this compound
Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, forming a specific glycosidic bond. frontiersin.org Their high regio- and stereoselectivity make them ideal catalysts for the synthesis of complex oligosaccharides like this compound, eliminating the need for many of the protecting group manipulations required in chemical synthesis. frontiersin.orgnih.gov
The synthesis of this compound, which has the structure Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc, involves a series of glycosyltransferase-catalyzed steps. elicityl-oligotech.com In nature, the biosynthesis of such glycans occurs in the endoplasmic reticulum and Golgi apparatus, utilizing nucleotide-sugar donors. nih.gov
An example of a glycosyltransferase-mediated synthesis is the in vitro conversion of the disaccharide Galβ1-4GlcNAc into a tetrasaccharide using recombinant UDP-Gal:Galβ1-4GlcNAc α1,3-galactosyltransferase and human milk α1,3-fucosyltransferase. nih.gov While this produces a different tetrasaccharide, the principle demonstrates the power of using specific glycosyltransferases to build complex structures from simpler precursors. nih.gov
The catalytic mechanism of glycosyltransferases often follows an ordered sequential Bi-Bi kinetic model, where the enzyme first binds the donor substrate and then the acceptor. frontiersin.org The active site of the enzyme precisely orients both molecules to facilitate the transfer of the sugar. frontiersin.org
| Enzyme | Donor Substrate | Acceptor Substrate | Linkage Formed |
| β-1,3-N-acetylglucosaminyltransferase | UDP-GlcNAc | Lactose (Galβ1-4Glc) | GlcNAcβ1-3Gal |
| β-1,3-galactosyltransferase | UDP-Gal | GlcNAcβ1-3Galβ1-4Glc | Galβ1-3GlcNAc |
| α-2,3-sialyltransferase | CMP-Neu5Ac | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | Neu5Acα2-3Gal |
Glycosidase-Catalyzed Transglycosylation for this compound Oligomerization
Glycosidases are enzymes that typically catalyze the hydrolysis of glycosidic bonds. ub.edu However, under specific conditions, the reaction can be reversed to form new glycosidic linkages through a process called transglycosylation. mdpi.com This method offers an alternative enzymatic approach to oligosaccharide synthesis.
The mechanism of transglycosylation involves a glycosyl-enzyme intermediate. nih.gov In the presence of an acceptor molecule other than water, this intermediate can be transferred to the acceptor, forming a new oligosaccharide. mdpi.com The yield of the transglycosylation product is often influenced by factors such as the nature of the glycosyl donor, the concentration of the acceptor, pH, and temperature. asm.org
While specific examples of glycosidase-catalyzed oligomerization to form this compound are not extensively detailed in the provided context, the general principles of this method are well-established. For instance, some glycosidases have been shown to catalyze transglycosylation reactions to synthesize various oligosaccharides. asm.org The success of these reactions often depends on careful control of the reaction conditions to favor synthesis over hydrolysis. mdpi.com
A significant challenge in glycosidase-catalyzed synthesis is that the newly formed product can also be a substrate for the enzyme, leading to subsequent hydrolysis. mdpi.com To overcome this, "glycosynthases," which are mutant glycosidases, have been developed. These engineered enzymes can catalyze the formation of glycosidic bonds but lack hydrolytic activity. researchgate.net
Chemoenzymatic Hybrid Approaches in this compound Production
Chemoenzymatic hybrid approaches combine the advantages of both chemical and enzymatic synthesis to efficiently produce complex oligosaccharides like this compound. mdpi.com These strategies often employ chemical methods to synthesize core structures or building blocks that may be difficult to obtain enzymatically, followed by enzymatic reactions for specific glycosylations and modifications. biorxiv.org
A notable chemoenzymatic synthesis of lacto-N-tetraose, a precursor for this compound, involves the glycosylation of a chemically synthesized lactoside acceptor with a lacto-N-biose donor produced via a one-pot two-enzyme system. nih.gov This highlights the synergy between chemical and enzymatic steps.
The synthesis of heparan sulfate (B86663) oligosaccharides provides another example of a successful chemoenzymatic strategy. biorxiv.org Here, a modular approach using chemically synthesized disaccharide building blocks is followed by enzymatic extension to create longer, more complex chains. biorxiv.org This methodology could be adapted for the synthesis of this compound and its analogs.
The versatility of this hybrid approach is further demonstrated in the synthesis of glycosphingolipids, where a combination of chemical steps and enzymatic glycosylation leads to the efficient production of complex targets. mdpi.com The ability to produce compounds on a gram scale underscores the potential of these methods for generating significant quantities of desired oligosaccharides. mdpi.com
| Step | Method | Description |
| 1 | Chemical Synthesis | Preparation of a suitable acceptor molecule, such as a lactose derivative. |
| 2 | Enzymatic Synthesis | One-pot, two-enzyme synthesis of the lacto-N-biose donor. |
| 3 | Chemical Glycosylation | Coupling of the donor and acceptor to form the tetrasaccharide backbone. |
| 4 | Enzymatic Sialylation | Addition of sialic acid using a specific sialyltransferase. |
Solid-Phase Synthesis of this compound
Solid-phase synthesis offers a powerful and automatable approach for the construction of complex oligosaccharides, including precursors to this compound. nih.gov This method involves attaching the initial sugar residue to a solid support and then sequentially adding new monosaccharide units. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. nih.gov
A key element in solid-phase oligosaccharide synthesis is the choice of a suitable linker that connects the growing glycan chain to the solid support. beilstein-journals.org Safety-catch linkers, such as acylsulfonamides, are particularly useful as they remain stable under various reaction conditions but can be selectively cleaved at the end of the synthesis to release the target oligosaccharide. beilstein-journals.orgresearchgate.net
The successful solid-phase synthesis of a sialyl LewisX tetrasaccharide has been reported, demonstrating the feasibility of this approach for constructing complex, biologically relevant glycans. beilstein-journals.org Automated glycan assembly (AGA) has further enhanced the efficiency of solid-phase synthesis, allowing for the rapid production of defined oligosaccharides. nih.gov For instance, a heparan sulfate tetrasaccharide was synthesized on a milligram scale in a high yield over five steps using AGA. nih.gov
While the direct solid-phase synthesis of this compound is not explicitly detailed, the synthesis of related complex structures suggests that this methodology is applicable. The process would involve the sequential coupling of appropriately protected monosaccharide building blocks, including N-acetylglucosamine, galactose, and sialic acid derivatives, to a solid-supported lactose unit.
Synthesis of Chemically Modified Analogs and Probes of this compound for Mechanistic Studies
To investigate the biological functions and mechanisms of action of this compound, chemically modified analogs and probes are invaluable tools. These synthetic molecules can help to identify key structural features responsible for biological activity and can be used to study interactions with binding partners.
The synthesis of such analogs often involves the strategic replacement of specific functional groups or sugar residues within the parent oligosaccharide. For example, the synthesis of analogs of the tetrasaccharide motif from the lipopolysaccharide of Escherichia coli O75 has been achieved, demonstrating the ability to create structural variations of complex glycans. nih.gov
Deoxy and Fluoro Analogs of this compound
Deoxy and fluoro analogs of sugars are particularly useful as mechanistic probes. taylorfrancis.com The replacement of a hydroxyl group with a hydrogen (deoxy) or a fluorine atom can have profound effects on the chemical properties and biological activity of the carbohydrate.
Fluorinated carbohydrates, for instance, can serve as inhibitors of glycosidases and glycosyltransferases, the enzymes involved in the biosynthesis and modification of glycans. nih.gov The synthesis of 4-deoxy-4-fluoro analogs of N-acetyl-D-glucosamine and N-acetyl-D-galactose has been reported, and these compounds were shown to inhibit glycosaminoglycan biosynthesis in hepatocytes. nih.gov
The synthesis of these analogs often requires specialized chemical methods. For example, the preparation of 3-deoxy-3-fluoroglucose has been achieved through methods such as epoxide opening and deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST). taylorfrancis.com
A library of 2-fluoro-2-deoxy derivatives of a core trimannoside has been synthesized for use in ¹⁹F NMR-based studies of lectin-carbohydrate interactions. nih.gov This approach allows for the detailed investigation of binding events and the role of specific hydroxyl groups in molecular recognition. nih.gov The synthesis of such a library for this compound would provide powerful tools for dissecting its biological functions.
| Compound | Modification | Synthetic Method | Potential Application |
| 4'-deoxy-LS-Tetrasaccharide a | Replacement of the 4'-OH of GlcNAc with H | Reductive deoxygenation | Probing the role of the 4'-OH in binding interactions |
| 4'-fluoro-LS-Tetrasaccharide a | Replacement of the 4'-OH of GlcNAc with F | Deoxofluorination | Inhibition of enzymes involved in this compound metabolism |
| 6-deoxy-LS-Tetrasaccharide a | Replacement of the 6-OH of Gal with H | Reductive deoxygenation | Investigating the importance of the 6-OH for biological activity |
| 6-fluoro-LS-Tetrasaccharide a | Replacement of the 6-OH of Gal with F | Deoxofluorination | Mechanistic probe for galactosyltransferases |
Photoaffinity Probes and Labeled this compound Derivatives
The study of carbohydrate-protein interactions is fundamental to understanding the biological roles of oligosaccharides like this compound (LSTa). To elucidate these interactions at a molecular level, researchers employ chemically modified versions of the oligosaccharide, such as photoaffinity probes and derivatives labeled with reporter tags like biotin (B1667282) or fluorescent dyes. These tools are instrumental in identifying and characterizing binding partners (lectins, receptors, enzymes) and for tracking the molecule in biological systems.
Photoaffinity labeling is a powerful technique for converting non-covalent, transient interactions between a ligand and its receptor into a stable, covalent bond upon photo-activation. This is achieved by incorporating a photochemically reactive group into the ligand structure. For sialylated tetrasaccharides analogous to LSTa, such as the closely related Sialyl LewisX, several strategies for creating photoaffinity probes have been developed.
One such approach involves the synthesis of neoglycolipid probes designed to be incorporated into a lipid bilayer to study membrane-bound lectins. nih.gov In this method, a highly efficient, carbene-generating photo-label, diazocyclopentadien-2-ylcarbonyl (Dcp), is attached to an amphiphilic aglycone. nih.gov This aglycone, composed of a diacylglycerol and a polyethylene (B3416737) glycol spacer, can then be conjugated to the desired oligosaccharide, like the Sialyl LewisX tetrasaccharide, creating a photoactive probe. nih.gov The strategic placement of the Dcp label within the aglycone allows for a modular synthesis, enabling the attachment of various carbohydrate synthons. nih.gov
A more direct and versatile method facilitates the one-step synthesis of photoaffinity probes from unprotected carbohydrates. nih.gov This strategy introduces a biotinylated, carbene-generating diazirine moiety to the reducing end of the oligosaccharide. nih.govglycoforum.gr.jp The reaction proceeds under mild conditions and has been successfully applied to micromole quantities of complex oligosaccharides, including the Sialyl LewisX tetrasaccharide. nih.gov The dual functionality of these probes, containing both a photoreactive group and a biotin tag, simplifies the subsequent detection of photolabeled proteins using avidin-biotin-based chemiluminescent assays. nih.gov
Beyond photoaffinity probes, this compound has been functionalized with various labels to facilitate its use in a range of bioassays. Commercially available derivatives demonstrate the synthetic accessibility of these labeled compounds. These include LSTa conjugated to biotin via a linker, which is useful for affinity-based detection and purification. elicityl-oligotech.com Another common modification is the attachment of a lipophilic stearic acid chain, which can aid in anchoring the oligosaccharide to cell membranes or other hydrophobic surfaces. labroots.com For applications requiring fluorescent detection, such as glycan microarrays or cellular imaging, LSTa can be conjugated to fluorescent dyes. nih.gov Furthermore, dual-labeled derivatives, for instance with both biotin and fluorescein, are available, offering multi-modal detection capabilities. elicityl-oligotech.com The synthesis of these derivatives often involves linking the functional group to the reducing end of the tetrasaccharide, sometimes via a spacer arm to minimize steric hindrance. elicityl-oligotech.com
The table below summarizes various labeled derivatives of this compound and related structures, highlighting the type of label and the nature of its attachment.
| Oligosaccharide | Label/Probe Type | Attachment Strategy/Linker | Reference |
| This compound (LSTa) | Biotin | Linker-BT A: -NAc-CH2-(1.4-Tz)-(CH2)2-EG3-NH-Biotin | elicityl-oligotech.com |
| This compound (LSTa) | Stearic Acid | Linker-STEA A: -O-(CH2)3-NHCO-(CH2)16-CH3 | labroots.com |
| This compound (LSTa) | DBCO | Linker-DBCO A (for click chemistry) | elicityl-oligotech.com |
| Sialyl LewisX Tetrasaccharide | Biotinylated Diazirine (Photoaffinity) | One-step reaction with the reducing end of unprotected sugar. | nih.gov |
| Sialyl LewisX Tetrasaccharide | Diazocyclopentadienyl (Dcp) (Photoaffinity) | Conjugation to a Dcp-labeled amphiphilic aglycone. | nih.gov |
| General Polysaccharides | Fluorescein Isothiocyanate (FITC) | Direct modification of hydroxyl groups. | researchgate.net |
| General Polysaccharides | Biotin-Dichlorotriazine | Reaction with hydroxyl groups. | researchgate.net |
| Tetrasaccharide related to PI-88 | BODIPY (Fluorescent Dye) | Incorporation of the dye early in the synthetic sequence. | researchgate.net |
Biosynthesis and Metabolic Pathways Involving Ls Tetrasaccharide a
Identification of Precursors and Building Blocks for LS-Tetrasaccharide a Biosynthesis
The assembly of this compound begins with the foundational disaccharide of human milk, lactose (B1674315) (Galβ1-4Glc). This core structure is elongated through the stepwise addition of specific monosaccharides. The entire process relies on a supply of activated sugar-nucleotide donors, which serve as the high-energy building blocks for the growing oligosaccharide chain.
The biosynthetic pathway proceeds through defined intermediate structures:
Lactose , the initial acceptor molecule.
Lacto-N-triose II (LNTri II) , formed by the addition of N-acetylglucosamine to lactose.
Lacto-N-tetraose (LNT) , the precursor tetrasaccharide formed by the addition of galactose to LNTri II.
This compound (LST-a) , the final product, is generated by the sialylation of LNT.
The specific precursors and activated sugar donors required for this pathway have been identified through metabolic and enzymatic studies. nih.govresearchgate.net These essential components are detailed in the table below.
| Step | Acceptor Molecule | Monosaccharide Added | Activated Sugar Donor | Product |
| 1 | Lactose (Galβ1-4Glc) | N-acetylglucosamine (GlcNAc) | UDP-N-acetylglucosamine (UDP-GlcNAc) | Lacto-N-triose II (LNTri II) |
| 2 | Lacto-N-triose II | Galactose (Gal) | UDP-galactose (UDP-Gal) | Lacto-N-tetraose (LNT) |
| 3 | Lacto-N-tetraose | N-acetylneuraminic acid (Neu5Ac) | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | This compound (LST-a) |
This table outlines the sequential addition of monosaccharides, their activated forms, and the resulting intermediates in the biosynthesis of this compound.
Enzymology of this compound Formation
The precise construction of this compound is catalyzed by a series of glycosyltransferases, each responsible for creating a specific glycosidic bond with high fidelity. These enzymes are typically type II transmembrane proteins located in the Golgi apparatus.
The synthesis of the LST-a backbone involves three distinct glycosyltransferase activities following the initial synthesis of lactose by lactose synthase (a complex of β-1,4-galactosyltransferase 1 and α-lactalbumin).
β-1,3-N-acetylglucosaminyltransferase : This enzyme initiates the elongation of lactose by transferring a GlcNAc residue from UDP-GlcNAc to the galactose moiety of lactose, forming a β1-3 linkage. wjgnet.commdpi.com The human enzyme primarily responsible for this activity in the context of poly-N-acetyllactosamine synthesis, a related pathway, is β-1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) . rcsb.orguniprot.org This enzyme shows a strong preference for acceptors with a terminal Gal(β1-4)Glc(NAc) structure. uniprot.org
β-1,3-galactosyltransferase : Following the formation of LNTri II, a β-1,3-galactosyltransferase (B3GALT) transfers a galactose residue from UDP-Gal to the newly added GlcNAc. wjgnet.comontosight.ai The human genome contains a family of B3GALT genes. While multiple members exist, β-1,3-galactosyltransferase 2 (B3GALT2) and β-1,3-galactosyltransferase 5 (B3GALT5) are known to act on N-acetylglucosamine acceptors and are involved in the biosynthesis of type 1 chains, making them strong candidates for this step. uniprot.orgnih.govgenecards.org
α-2,3-sialyltransferase : The final step is the addition of a sialic acid residue from CMP-Neu5Ac to the terminal galactose of the LNT precursor, forming an α2-3 linkage. nih.govmdpi.com This reaction is catalyzed by a β-galactoside α-2,3-sialyltransferase. In humans, ST3 beta-galactoside alpha-2,3-sialyltransferase 4 (ST3GAL4) is a key enzyme responsible for synthesizing α2,3-sialylated structures on galactose-terminated glycans and is considered the primary enzyme for this transformation. uniprot.orgnih.govgenecards.org
The catalytic mechanisms of these glycosyltransferases ensure the stereospecific and regiospecific formation of each linkage.
B3GNT2 (β-1,3-N-acetylglucosaminyltransferase) : Structural and kinetic studies of human B3GNT2 have revealed that its transglycosylation reaction follows a sequential, ordered kinetic mechanism. rcsb.orgresearchgate.netnih.gov The enzyme possesses a novel N-terminal helical domain that helps stabilize the catalytic domain and influences acceptor substrate specificity. nih.gov As a member of the GT-A fold superfamily of glycosyltransferases, it requires a divalent cation, specifically Manganese (Mn²⁺), as a cofactor for its activity. uniprot.org Detailed crystal structures have identified the critical amino acid residues within the active site that are responsible for recognizing and binding both the UDP-GlcNAc donor and the lactose-based acceptor. rcsb.orgresearchgate.net
B3GALT family (β-1,3-galactosyltransferases) : These enzymes are also type II transmembrane proteins belonging to the GT-A fold superfamily and require Mn²⁺ for catalysis. uniprot.orgacs.org Their mechanism involves the transfer of galactose from the high-energy donor UDP-Gal to the terminal GlcNAc of the LNTri II acceptor. The enzyme's active site coordinates both the UDP-Gal donor and the acceptor substrate, facilitating a nucleophilic attack from a hydroxyl group on the acceptor to the anomeric carbon of the donor's galactose, resulting in the formation of the β1-3 glycosidic bond.
ST3GAL4 (α-2,3-sialyltransferase) : Sialyltransferases, including ST3GAL4, are inverting glycosyltransferases. They operate via a single displacement Sₙ2 catalytic mechanism. rsc.org This mechanism proceeds without the formation of a covalent enzyme-substrate intermediate. rsc.org The enzyme facilitates a direct nucleophilic attack from the hydroxyl group of the terminal galactose on the acceptor molecule (LNT) to the anomeric carbon of the CMP-Neu5Ac donor. This results in the transfer of the sialic acid moiety with an inversion of the stereochemistry at the anomeric carbon, leading to the characteristic α2-3 linkage. uniprot.org
Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the genetic level, ensuring that the necessary enzymes are expressed in the right place (mammary epithelial cells) and at the right time (during lactation). This regulation occurs at both the transcriptional and translational levels.
The enzymes responsible for LST-a synthesis are encoded by specific genes that have been identified, cloned, and characterized. The availability of these cloned genes has been instrumental in their functional characterization and in the development of synthetic biology approaches for producing human milk oligosaccharides. wjgnet.commdpi.com
| Enzyme | Human Gene | Chromosomal Location | Key Functions in LST-a Pathway |
| β-1,3-N-acetylglucosaminyltransferase 2 | B3GNT2 | 2p15 | Adds GlcNAc to lactose to form LNTri II. genecards.org |
| β-1,3-galactosyltransferase 2 | B3GALT2 | 1p35.1 | Adds Gal to LNTri II to form LNT. nih.govgenecards.org |
| β-1,3-galactosyltransferase 5 | B3GALT5 | 21q22.3 | Potential alternative to B3GALT2 for LNT synthesis. genecards.org |
| α-2,3-sialyltransferase 4 | ST3GAL4 | 11q24.2 | Adds Neu5Ac to LNT to form LST-a. genecards.org |
This table summarizes the human genes encoding the key glycosyltransferases for the synthesis of this compound and their genomic locations.
The expression of glycosyltransferase genes is regulated by a complex interplay of factors, including hormones and transcription factors, which ensures the coordinated synthesis of HMOs during lactation.
The expression of the specific genes for LST-a synthesis is also tightly regulated:
B3GNT2 : The expression of B3GNT2 is tissue-specific. Analysis of its promoter region has identified binding sites for several transcription factors, including ATF-2, CREB, and STAT5A, which are known to be involved in cellular differentiation and response to hormonal signals. rsc.org In cancer models, B3GNT2 expression has been shown to be influenced by signaling pathways like JAK/STAT, which can be activated by hormones and cytokines prevalent during lactation. researchgate.net
B3GALT family : Genes of the B3GALT family, such as B3GALT5, are known to be regulated by distinct promoters in a tissue-specific manner. researchgate.net Epigenetic mechanisms, including DNA methylation of promoter regions, play a crucial role in controlling their expression. researchgate.net This suggests a sophisticated mechanism for fine-tuning the levels of these enzymes in mammary tissue.
ST3GAL4 : The ST3GAL4 gene exhibits complex transcriptional regulation, utilizing multiple alternative promoters and producing several transcript variants in a tissue-specific manner. maayanlab.cloudspandidos-publications.com This allows for precise control over the production of the ST3GAL4 enzyme. Its expression is linked to hormonal status and can be upregulated in response to various signaling pathways, ensuring that sialylation activity is coordinated with the production of its precursor substrates during lactation. maayanlab.cloudresearchgate.net
Integrated 'omics' analyses of human lactocytes have begun to reveal co-expression patterns among these and other glycosylation-related genes, suggesting that HMO synthesis is achieved through the coordinated action of specialized cellular programs. biorxiv.org However, the complete regulatory network that governs the precise composition of HMOs like this compound remains an active and complex area of investigation.
Localization and Compartmentalization of this compound Biosynthesis
The biosynthesis of complex glycans, including this compound, is a highly organized process that occurs within specific subcellular compartments. Research indicates that the enzymatic machinery responsible for the synthesis of sialylated oligosaccharides is primarily located within the Golgi apparatus. nih.govnih.gov The enzymes involved in this process are typically type II transmembrane proteins, which are characterized by an N-terminal cytoplasmic tail, a single transmembrane domain, and a large catalytic C-terminal domain that resides within the lumen of the Golgi. nih.gov
The synthesis of the core structure of many complex glycans begins in the endoplasmic reticulum and is subsequently completed in the Golgi. Glycosyltransferases, the enzymes that catalyze the sequential addition of monosaccharide units, are distributed in a specific order across the cisternae of the Golgi complex (cis, medial, and trans). This spatial arrangement ensures the stepwise and correct assembly of the oligosaccharide chain.
In the context of sialylated sequences similar to this compound, studies on rat liver have identified a specific N-acetylglucosaminide (α2-6)-sialyltransferase in the Golgi apparatus. nih.gov This enzyme is responsible for adding a sialic acid residue to a precursor oligosaccharide. nih.gov The proposed order of sialic acid addition to form related disialylated structures involves the initial attachment of a sialic acid in a NeuAcα2-3Gal linkage, followed by the addition of a second sialic acid in a NeuAcα2-6GlcNAc linkage. nih.gov This sequential action of different sialyltransferases within the Golgi lumen highlights the compartmentalized nature of glycan biosynthesis. nih.govnih.gov
Table 1: Key Enzymes and their Localization in Glycan Biosynthesis
| Enzyme Family | Primary Localization | Function in Glycan Synthesis |
|---|---|---|
| Glycosyltransferases | Golgi Apparatus | Sequential addition of monosaccharides to the growing glycan chain. nih.govfrontiersin.org |
| Sialyltransferases | Golgi Apparatus | Transfer of sialic acid residues to terminal positions on the glycan. nih.govfrontiersin.org |
| Fucosyltransferases | Golgi Apparatus | Addition of fucose residues to the glycan structure. frontiersin.orgnih.gov |
Catabolism and Degradation Pathways of this compound
The breakdown of complex oligosaccharides such as this compound is a critical biological process for nutrient recycling and maintaining cellular homeostasis. The primary site for the degradation of glycoproteins and their associated glycans within mammalian cells is the lysosome. mdpi.comoup.com This degradation is a stepwise process involving the sequential removal of individual monosaccharides from the non-reducing end of the glycan chain by a series of lysosomal exoglycosidases. oup.com
In addition to intracellular degradation, oligosaccharides like this compound, which is found in human milk, are subject to catabolism by the gut microbiota. frontiersin.org Certain commensal bacteria, particularly species within the Bifidobacterium genus, have evolved specific enzymatic pathways to utilize human milk oligosaccharides (HMOs) as a source of energy. frontiersin.org These bacteria express a range of glycosidases that can cleave the various glycosidic linkages present in complex HMOs. frontiersin.orgoup.com The degradation process in the gut often begins with the binding of the polysaccharide to surface glycan-binding proteins on the bacteria, followed by enzymatic depolymerization. oup.com
Glycosidase-Mediated Hydrolysis of this compound
The enzymatic breakdown of this compound is accomplished by glycosidases (or glycoside hydrolases), which are enzymes that catalyze the hydrolysis of glycosidic bonds. au.dk This process is highly specific, with different glycosidases recognizing particular monosaccharide residues and the stereochemistry of the linkage. The degradation of this compound (Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc) involves the action of several exoglycosidases.
A crucial step in the degradation of sialylated oligosaccharides is the removal of the terminal sialic acid residue. This is carried out by sialidases (also known as neuraminidases). For instance, Bifidobacterium longum subsp. infantis has been shown to express sialidases capable of cleaving both α2-3 and α2-6 linkages, which would enable them to utilize sialylated HMOs like this compound. frontiersin.org Following the removal of sialic acid, other glycosidases, such as β-galactosidases and β-N-acetylglucosaminidases, would act sequentially to break down the remaining oligosaccharide into its constituent monosaccharides. mdpi.comoup.com The use of exoglycosidase arrays is a common method for determining the sequence and linkage of oligosaccharides by observing the products of digestion. pnas.org
Table 2: Glycosidases in the Degradation of this compound
| Enzyme | EC Number | Bond Cleaved | Function |
|---|---|---|---|
| Sialidase (Neuraminidase) | EC 3.2.1.18 | α2-3 sialic acid linkage | Removes the terminal sialic acid residue. frontiersin.org |
| β-Galactosidase | EC 3.2.1.23 | β1-3 and β1-4 galactose linkages | Removes galactose residues. |
| β-N-acetylglucosaminidase | EC 3.2.1.52 | β1-3 N-acetylglucosamine linkage | Removes the N-acetylglucosamine residue. mdpi.com |
Role of Glycan-Binding Proteins in this compound Turnover
Glycan-binding proteins (GBPs) play a significant role in the turnover and metabolism of glycans by recognizing and binding to specific carbohydrate structures. oup.comresearchgate.net These proteins, which include lectins and glycosaminoglycan-binding proteins, can mediate a variety of processes, including cell-cell recognition, immune responses, and the clearance of glycoproteins from circulation. oup.comthieme-connect.com
In the context of glycan degradation, GBPs can act as receptors that facilitate the uptake of glycoconjugates into cells for subsequent lysosomal catabolism. On the surface of gut bacteria, specific surface glycan-binding proteins (SGBPs) are the first point of contact for complex polysaccharides. oup.com These proteins bind the glycan and deliver it to associated cell-surface hydrolases for initial breakdown before the resulting smaller oligosaccharides are transported into the cell for complete catabolism. oup.com This "selfish" model of glycan utilization allows the bacterium to efficiently capture and degrade complex carbohydrates from its environment. Therefore, the turnover of this compound in the gut is likely initiated by the binding to specific GBPs on the surface of commensal bacteria like Bifidobacterium, which facilitates its subsequent enzymatic degradation. frontiersin.orgoup.com
Table 3: Classes of Proteins Involved in Glycan Turnover
| Protein Class | Example | Function in Turnover |
|---|---|---|
| Lectins | C-type lectins | Recognize and bind specific glycan structures, mediating uptake and clearance. oup.com |
| Surface Glycan-Binding Proteins (SGBPs) | SusD-like proteins | Bind polysaccharides on the bacterial surface to initiate degradation. oup.com |
| Transporters | Permeases | Transport oligosaccharides across the bacterial cell membrane. rsc.org |
Biological Recognition and Mechanistic Roles of Ls Tetrasaccharide a
Interactions of LS-Tetrasaccharide a with Glycan-Binding Proteins (Lectins)
This compound is recognized by a variety of glycan-binding proteins, or lectins, which are crucial for mediating cellular interactions and immune responses. biosynth.comnih.gov The binding of this compound to these proteins is highly specific and is a key mechanism through which it exerts its biological effects. biosynth.com
The recognition of this compound by lectins is dictated by its specific chemical structure: Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc. nih.gov This structure presents a terminal sialic acid residue linked α2-3 to a galactose, which is a key determinant for binding to certain lectins. nih.govnih.gov For instance, some lectins, known as siglecs, specifically bind to sialylated HMOs like this compound, although sometimes with low affinity. biosynth.com
A monoclonal antibody, MSW 113, has been shown to bind with high affinity to this compound, primarily recognizing the sialic acid-containing terminal structure. nih.gov This highlights the importance of the terminal Neu5Acα2-3Gal motif in molecular recognition.
The binding of this compound to proteins is a dynamic process governed by thermodynamic and kinetic parameters. While specific thermodynamic data for this compound binding is not extensively detailed in the provided context, the principles of protein-glycan interactions apply. These interactions are typically characterized by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the sugar rings and the amino acid side chains of the protein's binding site.
Table 1: Interactions of this compound with Specific Proteins
| Protein/Lectin | Binding Specificity/Interaction Details | Biological Context |
|---|---|---|
| Influenza Hemagglutinin (HA) | Binds as an avian receptor analog. nih.govasm.orgnih.gov The interaction is crucial for viral entry into host cells. | Viral Pathogenesis |
| Siglecs | Recognize sialylated HMOs, though sometimes with low affinity. biosynth.com | Immune Regulation |
| Monoclonal Antibody (MSW 113) | Binds with high affinity to the sialic acid-containing terminal structure. nih.gov | Research/Diagnostics |
Role of this compound in Cellular Processes
As a key component of the human milk oligosaccharide profile, this compound is involved in a range of cellular processes that are vital for infant health and development. mdpi.comrsc.org Its presence in glycoconjugates and its ability to modulate cell-cell interactions and signaling pathways underscore its biological significance. cambridge.orggoogle.com
This compound is not only found as a free oligosaccharide in human milk but its structural motif also appears as part of larger glycoconjugates, such as glycoproteins and glycolipids, on cell surfaces. cambridge.orgnih.gov These glycoconjugates are integral to cell structure and function. The enzymes responsible for synthesizing free HMOs like this compound also participate in the glycosylation of proteins and lipids. cambridge.org
The presence of the this compound structure within these complex molecules is significant for molecular recognition events. rsc.orgnih.gov For example, a ganglioside containing a similar sialylated structure has been identified in human meconium, suggesting a role for such glycoconjugates in the developing gut. nih.govnih.gov The expression of these glycoconjugates can be developmentally regulated and may reappear in certain disease states. cambridge.org
Table 2: this compound in Glycoconjugates
| Glycoconjugate Type | Role of this compound Motif | Significance |
|---|---|---|
| Glycoproteins | Forms part of the O-glycan and N-glycan chains. nih.govrug.nl | Influences protein folding, stability, and cell surface recognition. |
| Glycolipids (e.g., Gangliosides) | Constitutes the carbohydrate head group. nih.govnih.gov | Involved in cell membrane structure, cell-cell interactions, and signaling. |
A primary function of this compound is its role as an anti-adhesive agent against pathogens. hmdb.canih.gov By mimicking the glycan structures on the surface of host epithelial cells, this compound can act as a soluble decoy receptor. mdpi.comnih.gov Pathogens that would normally bind to these cell surface glycans to initiate infection may instead bind to the free this compound in human milk, thus preventing their adhesion to and invasion of host cells. mdpi.comresearchgate.net
This mechanism has been demonstrated to be effective against a range of pathogens. mdpi.com For instance, sialylated HMOs like this compound have been shown to inhibit the adhesion of uropathogenic E. coli (UPEC). rsc.org Furthermore, larger sialylated HMOs, including this compound, exhibit strong antimicrobial activity against Group B Streptococcus. mdpi.comnih.gov The negatively charged sialic acid residue is thought to play a key role in this broad-spectrum inhibitory effect. mdpi.com
The interaction of this compound with cell surface receptors can modulate intracellular signaling pathways. For example, the binding of influenza hemagglutinin to its sialic acid receptor, for which this compound can act as an analog, triggers conformational changes that are essential for the viral fusion process and subsequent infection. nih.gov This illustrates how an external binding event involving a specific glycan structure can initiate a cascade of events within or at the surface of a cell.
While direct and extensive evidence for the specific signaling pathways modulated solely by this compound is still emerging, its role in modulating intestinal epithelial cell maturation has been noted. rsc.org Acidic HMOs, including this compound, have a pronounced effect on this process, which is critical for the development of the infant gut. rsc.orgcambridge.org This suggests an involvement in signaling pathways that control cell growth, differentiation, and barrier function. cambridge.org For instance, some studies have shown that acidic HMOs can reduce the proliferation of certain intestinal cell lines. cambridge.org
This compound as a Specific Ligand or Elicitor in Biological Systems
This compound (LSTa) functions as a crucial molecular signal in various biological processes, acting as both a specific ligand for receptor binding and an elicitor of cellular responses. Its structure, a sialylated tetrasaccharide, allows it to be recognized by specific proteins such as lectins, which are pivotal in cell-cell communication and host-pathogen interactions. nih.govfrontiersin.org
Immunological Recognition of this compound as an Antigen or Epitope
This compound is a recognized antigen and epitope in immunological contexts. An epitope is the specific part of an antigen that is recognized by the immune system, such as by antibodies or T-cell receptors. The unique structure of LSTa allows it to be identified by specific antibodies. For example, the monoclonal antibody MSW 113, which is used to detect cancer antigens, binds to sialyl-Le(a)-ol and this compound with high affinity. nih.gov This binding is distinct from other antibodies like NS 19-9, highlighting the specific recognition of the LSTa epitope. nih.gov The terminal sialic acid residue is a key component of this recognition. nih.gov
The antigenicity of such saccharides is a cornerstone of immunology and vaccine development, where synthetic oligosaccharides mimicking bacterial antigens are used to elicit protective immune responses. mdpi.com The ability of the immune system to generate antibodies that specifically recognize tetrasaccharide structures like LSTa is fundamental to defending against pathogens that display these glycans on their surface. mdpi.comoup.com
This compound in Host-Microbe Interactions: Mechanistic Insights
This compound plays a significant role in the interactions between hosts and microbes, including viruses and bacteria. frontiersin.orgnih.gov Many pathogens utilize host cell surface glycans as receptors for attachment and entry, and LSTa is a prime example of such a receptor. frontiersin.org
A well-documented example is its role as a receptor for influenza A viruses. nih.gov Avian influenza viruses preferentially bind to glycans terminating in an α2-3 linked sialic acid, such as LSTa, which is abundant on epithelial cells in the avian respiratory and intestinal tracts. nih.govresearchgate.net The hemagglutinin (HA) protein on the virus surface is responsible for this specific binding, which is a critical first step in the infection process. frontiersin.org The specificity of this interaction influences the virus's host range and transmissibility. frontiersin.org
In the context of bacterial interactions, sialylated glycans similar to LSTa are involved in molecular mimicry, where pathogens decorate their surfaces with structures that resemble host glycans to evade the immune system. oup.comnih.gov For instance, Group B Streptococcus can present terminal sialic acid-containing units that interact with inhibitory Siglec receptors on immune cells like neutrophils, thereby dampening the innate immune response. nih.gov Furthermore, some human milk oligosaccharides, including LSTa, have been shown to exhibit antimicrobial activity against pathogens like Group B Streptococcus, suggesting a protective role for this glycan in infants. nih.govwjgnet.com
Glycan Array Technology and Microarray Analysis for this compound Binding Profiling
Glycan array technology has become an indispensable tool for studying the binding profiles of molecules like this compound in a high-throughput manner. nih.govfrontiersin.org These arrays consist of a library of structurally defined glycans, including LSTa, immobilized on a solid surface, such as a microscope slide. zbiotech.cominsung.net Biological samples containing proteins, antibodies, or even whole viruses or bacteria can then be applied to the array to determine their binding specificity. zbiotech.comcharlotte.edu
The binding of a sample to a specific glycan on the array is typically detected using fluorescence. windows.net This technology allows researchers to rapidly screen for interactions and quantify binding affinities, providing detailed information on the types of glycan structures a particular protein or pathogen recognizes. nih.govfrontiersin.org
This compound is a common component of commercially available glycan arrays, where it is used to probe the binding preferences of various biological entities. zbiotech.cominsung.net For example, glycan arrays have been instrumental in defining the receptor specificity of different influenza virus strains, confirming that avian strains show a preference for α2-3 sialylated glycans like LSTa. nih.govresearchgate.net This information is crucial for surveillance and understanding the pandemic potential of emerging influenza viruses. nih.gov The technology has also been used to define the recognition sites of protective antibodies against bacterial pathogens by screening against synthetic oligosaccharide fragments. mdpi.com
| Application Area | Interacting Partner | Key Finding | Reference |
|---|---|---|---|
| Virology (Influenza) | Avian Influenza A Virus (H9N2) Hemagglutinin | Demonstrates preferential binding to α2-3 sialylated glycans, including this compound (LSTa), which represents an avian-like receptor. | nih.govresearchgate.net |
| Immunology (Antibody Profiling) | Monoclonal Antibody MSW 113 | MSW 113 shows high-affinity binding to this compound, indicating its utility in detecting specific cancer-associated glycan epitopes. | nih.gov |
| Bacteriology (Pathogen Adhesion) | Group B Streptococcus | This compound exhibits antimicrobial activity against Group B Streptococcus, suggesting it can interfere with bacterial pathogenesis. | nih.govwjgnet.com |
| Vaccine Development | Human Sera / Monoclonal Antibodies | Arrays containing tetrasaccharide fragments are used to identify the minimal protective glycan epitopes for designing glycoconjugate vaccines. | mdpi.com |
In Vitro and Ex Vivo Models for Studying this compound Biological Functions
To investigate the complex biological roles of this compound, researchers employ a variety of in vitro (in a controlled laboratory environment) and ex vivo (using tissue from a living organism) models. These models are essential for dissecting the molecular mechanisms of glycan-mediated interactions.
Cell Culture Models for Glycan-Mediated Interactions of this compound
Cell culture models are a foundational tool for studying the interactions involving this compound. researchgate.net These models use immortalized cell lines or primary cells grown in layers on plastic dishes. nih.gov Researchers can manipulate these cells to study specific binding events, cellular responses, and the role of glycans in processes like pathogen invasion.
For example, to study the role of LSTa in viral infection, cell lines like SVG-A (an astrocyte cell line) have been used. invivochem.com In these experiments, the addition of soluble LSTc (an isomer of LSTa) was shown to inhibit infection by the JC polyomavirus, demonstrating that the virus specifically engages with this glycan motif to infect cells. invivochem.commedchemexpress.com Similarly, cell culture models are used to investigate how bacteria adhere to and invade host cells. nih.gov Human intestinal cell lines (e.g., HT-29) are used to study how human milk oligosaccharides, including LSTa, can prevent the attachment of pathogens like Campylobacter jejuni. nih.govresearchgate.net These models allow for controlled experiments to quantify bacterial adhesion and invasion under different conditions. nih.gov
| Cell Model | Research Focus | Experimental Approach | Key Insight | Reference |
|---|---|---|---|---|
| SVG-A (Human Astrocyte) | Viral Receptor Identification | Infection inhibition assays using soluble LSTc (isomer of LSTa) against JC Polyomavirus. | Demonstrates that LSTc/LSTa is a functional receptor motif for JCV infection. | invivochem.commedchemexpress.com |
| HT-29 (Human Colon Adenocarcinoma) | Host-Pathogen Interaction | Co-culture with Campylobacter jejuni in the presence of human milk oligosaccharides. | Fucosylated oligosaccharides can reduce pathogen adhesion by acting as decoy receptors. | nih.govresearchgate.net |
| Pneumocytes (Lung Epithelial Cells) | Bacterial Invasion | Invasion assays with Pseudomonas aeruginosa in the presence of sialylated oligosaccharides. | Sialylated glycans like 6'-SL can inhibit bacterial invasion of lung cells. | nih.gov |
| T84 (Human Colon Carcinoma) | Gut Barrier Function | Co-culture models with bacteria to study the effect of oligosaccharide fermentation on epithelial integrity. | Fermentation products of non-digestible oligosaccharides can influence gut barrier function. | researchgate.net |
Organoid and Tissue Explant Models for this compound Research
While cell cultures are useful, they are often two-dimensional and cannot fully replicate the complexity of a whole organ. nih.gov Organoid and tissue explant models offer a more physiologically relevant, three-dimensional environment. nih.govrevvity.com Organoids are miniature, self-organizing 3D structures grown from stem cells that mimic the architecture and function of an organ. revvity.comnih.gov Tissue explants are small pieces of tissue taken directly from an organism and kept alive in culture.
These advanced models are increasingly used in cancer research and to study host-microbe interactions. nih.gov For example, patient-derived organoids (PDOs) can preserve the characteristics of the original tissue, making them valuable for studying how cancer cells interact with their microenvironment, which is rich in glycans. nih.gov Intestinal organoids are used to model the gut epithelium and can be used to study how human milk oligosaccharides and the gut microbiota influence barrier function and protect against pathogens. researchgate.net While direct studies specifically naming this compound in organoid models are still emerging, these systems provide a powerful platform for future research into its role in organ development, disease pathology, and host-pathogen dynamics in a context that more closely resembles a living organism. nih.govnih.gov
Analytical Methodologies for Detection and Quantification of Ls Tetrasaccharide a
Chromatographic Techniques for LS-Tetrasaccharide a Analysis
Chromatography is a cornerstone for the separation and analysis of this compound from complex mixtures. Due to the compound's hydrophilic nature and the presence of isomers in typical samples, specialized techniques such as High-Performance Liquid Chromatography (HPLC) of its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography are employed.
High-Performance Liquid Chromatography (HPLC) of this compound Derivatives
Native this compound lacks a strong chromophore, making its detection by UV absorbance in HPLC challenging. To overcome this, derivatization with fluorescent or UV-active labels is a common strategy. These derivatives can then be effectively separated and quantified using reversed-phase HPLC.
One approach involves ligating the oligosaccharide to a peptide containing a fluorescent group or a tryptophan residue, which allows for UV/fluorescence detection. pnas.org For instance, derivatization of this compound with an aminooxyacetyl peptide has been shown to create a product suitable for HPLC analysis. pnas.orgnih.gov In a study, the crude ligation products of such a reaction were separated using a C18 column, with the identity of the glycopeptide peak confirmed by mass spectrometry. pnas.org
Another strategy is to use fluorescent labels such as 2-aminobenzoic acid (2AB) or 2-aminoethyl-aminobenzoic acid (AEAB). nih.gov The resulting fluorescently tagged glycans can be separated by HPLC and detected with high sensitivity. nih.gov For example, the HPLC profile of LS-Tetrasaccharide c (LSTc), an isomer of LSTa, conjugated with AEAB has been successfully compared to its 2AB conjugate, demonstrating the utility of this approach for analyzing sialylated tetrasaccharides. nih.gov
Table 1: Example HPLC Conditions for Oligosaccharide Derivative Analysis
| Parameter | Condition | Source |
| Column | C18 | pnas.org |
| Mobile Phase A | 0.1% trifluoroacetic acid (TFA) in water | pnas.org |
| Mobile Phase B | 90% acetonitrile (B52724) / 0.1% TFA in water | pnas.org |
| Gradient | Linear gradient from 10% to 40% of buffer B in 20 minutes | pnas.org |
| Flow Rate | 50 µl/min | pnas.org |
| Detection | UV/Fluorescence or Mass Spectrometry | pnas.org |
Glycoprofiling by Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography
HILIC is a powerful technique for separating polar analytes like oligosaccharides. mdpi.compolylc.com In HILIC, glycans interact with a polar stationary phase, allowing for the separation of isomeric structures based on differences in linkage position and branching. ub.edu This method is particularly useful for separating complex carbohydrate mixtures, including those containing this compound. polylc.com
Individual monosialylated oligosaccharides, a class that includes this compound, have been successfully isolated from bovine brain gangliosides using HILIC on an amide column. nih.gov The separation was achieved using a linear gradient of acetonitrile and water containing a phosphate (B84403) buffer. nih.gov
Anion-exchange chromatography is often used to separate glycans based on the charge of their acidic residues, such as sialic acid. polylc.comesciencepress.net This technique can be used to isolate monosialylated fractions from a mixture of glycans before further separation by other methods like HILIC. nih.gov High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is another highly selective method for carbohydrate analysis, capable of resolving variations in linkage and composition. polylc.comcore.ac.uk
Table 2: HILIC System for Monosialylated Glycan Fractionation
| Parameter | Condition | Source |
| Column | Amide (e.g., XBridge, 3.5 µm, 4.6 × 250 mm) | nih.gov |
| Mobile Phase | Linear gradient of acetonitrile/water containing 15 mM KH2PO4 | nih.gov |
| Detection | UV at 196 nm | nih.gov |
| Post-Column Processing | Fractions can be desalted by gel filtration for further analysis | nih.gov |
Capillary Electrophoresis (CE) for this compound Separation
Capillary electrophoresis (CE) offers a high-efficiency separation mechanism for charged or derivatized carbohydrates based on their size and charge in an electric field. core.ac.ukwikipedia.org For neutral or acidic oligosaccharides like this compound, pre-column derivatization is often required to introduce a charge or a chromophore, which improves electrophoretic properties and detection sensitivity. core.ac.uk
CE is a versatile method for analyzing complex carbohydrate mixtures and can be coupled with mass spectrometry (CE-MS) for sensitive and accurate identification of various glycoforms. researchgate.net Research has aimed to establish reference methods for the separation and identification of labeled model glycans, including this compound, using capillary liquid chromatography (a related technique) coupled to UV and MS detectors. ub.edu The high resolving power of CE makes it a promising technique for separating this compound from its isomers. core.ac.uk
Mass Spectrometry-Based Quantification of this compound
Mass spectrometry (MS) is a highly sensitive and specific technique for the structural elucidation and quantification of oligosaccharides. acs.org Due to the low ionization efficiency of native glycans, MS analysis often involves coupling with liquid chromatography and utilizing derivatization strategies. acs.orgnih.gov
LC-MS/MS and GC-MS for Absolute Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier method for the absolute quantification of specific oligosaccharides in complex mixtures. researchgate.netnih.gov A validated method using graphitized carbon liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) has been developed for the simultaneous and absolute quantification of 16 human milk oligosaccharides, including this compound. researchgate.netnih.gov This approach allows for the accurate and reliable measurement of concentrations in biological samples. researchgate.net The use of stable isotope-labeled internal standards is a key component of absolute quantification, providing high accuracy and precision. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for carbohydrate analysis, but it is generally suited for smaller, volatile molecules. For a large, non-volatile compound like this compound, extensive derivatization is required to make it amenable to GC analysis. researchgate.net This typically involves steps to convert the polar hydroxyl groups into more volatile derivatives, such as trimethylsilyl (B98337) ethers. researchgate.net While GC-MS can provide detailed structural information, LC-MS/MS is more commonly employed for the direct quantification of intact tetrasaccharides. researchgate.netscience.gov
Derivatization Strategies for Enhanced MS Detection of this compound
Derivatization is a critical step to improve the sensitivity of MS detection for glycans like this compound. nih.govacs.org Native oligosaccharides have low proton affinity and thus ionize poorly in positive-ion mode mass spectrometry. nih.gov
A highly effective strategy is the ligation of the oligosaccharide to a basic peptide via oxime formation. nih.gov This method attaches a moiety with high proton affinity, significantly boosting the ionization efficiency for analysis by matrix-assisted laser desorption/ionization (MALDI) or ESI-MS. nih.gov One study reported a 1000-fold enhancement in detection sensitivity for this compound in MALDI-MS after derivatization with an aminooxyacetyl peptide. nih.gov
Other common derivatization techniques include:
Permethylation: This process replaces hydrogen atoms of hydroxyl groups with methyl groups. Permethylation enhances ionization efficiency, stabilizes labile sialic acid residues, and aids in structural characterization through tandem MS. acs.orgnih.gov
Reductive Amination: This strategy involves tagging the reducing end of the glycan with a label that contains a chromophore, fluorophore, or a group with high proton affinity, such as procainamide (B1213733) (ProA) or aniline (B41778) (AN). ub.edu ProA is particularly effective as it contains a basic tertiary amine that ionizes efficiently in positive-mode MS, leading to high sensitivity. ub.edu
Table 3: Reported Sensitivity Enhancement for this compound by Peptide Derivatization
| Analyte | Detection Limit (Underivatized) | Detection Limit (Derivatized) | Signal Enhancement (Fold) | Source |
| This compound | 10,000 fmol | 10 fmol | x1000 | nih.gov |
These analytical methodologies, from specialized chromatographic separations to sensitive mass spectrometric quantification, provide the essential tools for researchers to study the role and prevalence of this compound in various biological systems.
Immunochemical Assays for this compound
Immunochemical assays leverage the high specificity of antibodies to detect and quantify target molecules like this compound. These techniques are indispensable for studying its expression and localization within biological samples in a research context.
Development of Antibodies Against this compound for Research Tools
The generation of specific antibodies is a foundational step for the development of immunochemical assays for this compound. This process typically involves using the purified tetrasaccharide or a glycoconjugate, where the tetrasaccharide is linked to a carrier protein to enhance its immunogenicity, to immunize animals. The resulting polyclonal or monoclonal antibodies are then rigorously characterized for their specificity and affinity for this compound. These antibodies serve as critical research tools, enabling the investigation of the distribution and function of the tetrasaccharide in various research models.
ELISA and Immunofluorescence Techniques for this compound Detection in Biological Samples (research context)
Enzyme-Linked Immunosorbent Assay (ELISA) and immunofluorescence are two powerful techniques that utilize the specific antibodies developed against this compound.
In a research setting, ELISA can be employed to quantify the levels of this compound in biological fluids or cell extracts. This assay typically involves immobilizing the this compound antigen or a competitive binder to a microplate, followed by the addition of the specific antibody. The amount of bound antibody, which is proportional to the amount of this compound in the sample, is then detected using an enzyme-linked secondary antibody that generates a measurable colorimetric or fluorescent signal.
Immunofluorescence techniques, on the other hand, are used to visualize the localization of this compound within cells and tissues. This is achieved by treating fixed biological samples with the primary antibody against this compound, followed by a secondary antibody conjugated to a fluorophore. Microscopic analysis then reveals the spatial distribution of the tetrasaccharide, providing valuable insights into its cellular and subcellular roles.
Glycomic and Glycoproteomic Approaches Involving this compound
Glycomic and glycoproteomic approaches offer a comprehensive view of the context in which this compound exists, as part of larger glycan structures and glycoproteins. These system-wide analyses are critical for understanding the functional implications of glycosylation with this specific tetrasaccharide.
Release and Derivatization of Glycans Containing this compound
Before analysis by mass spectrometry or other advanced techniques, glycans containing the this compound motif must often be released from their parent glycoproteins. This can be achieved through enzymatic methods, using specific glycosidases like PNGase F to cleave N-linked glycans, or through chemical methods such as hydrazinolysis for the release of both N- and O-linked glycans.
Following their release, the glycans are typically derivatized to improve their ionization efficiency and fragmentation behavior during mass spectrometric analysis. Common derivatization strategies include permethylation, which involves replacing all active hydrogens with methyl groups, or fluorescent labeling, which aids in chromatographic separation and detection.
Below is an interactive data table summarizing common derivatization strategies:
| Derivatization Method | Reagent(s) | Purpose |
| Permethylation | Iodomethane, Sodium hydroxide | Increases hydrophobicity and stabilizes sialic acids for mass spectrometry. |
| Reductive Amination | Fluorescent dye (e.g., 2-aminobenzamide), Sodium cyanoborohydride | Adds a fluorescent tag for sensitive detection and quantification by HPLC. |
| Sialic Acid Stabilization | Various chemical methods | Prevents the loss of labile sialic acid residues during analysis. |
Integrated Omics Workflows for this compound Research
Modern research into this compound often involves integrated "omics" workflows that combine glycomic, glycoproteomic, and sometimes transcriptomic or proteomic data. These multi-faceted approaches allow researchers to build a more complete picture of the biological systems in which this compound is involved.
For instance, a typical workflow might begin with the identification and quantification of glycoproteins bearing the this compound structure from a specific cell type or tissue sample (glycoproteomics). Concurrently, a glycomic analysis could characterize the full repertoire of glycan structures present, providing context for the prevalence and associations of this compound. By integrating these datasets, researchers can correlate changes in the expression of this compound-containing glycoproteins with specific cellular states or disease processes, offering deeper insights into the functional significance of this particular glycan.
This table outlines a sample integrated omics workflow:
| Step | Omics Approach | Objective |
| 1 | Glycoproteomics | Identify and quantify glycoproteins carrying the this compound moiety. |
| 2 | Glycomics | Characterize the complete glycan profile of the biological sample. |
| 3 | Proteomics/Transcriptomics | Correlate glycan changes with protein and gene expression levels. |
| 4 | Data Integration & Bioinformatics | Model the biological pathways and networks involving this compound. |
Comparative Studies and Relationship to Other Oligosaccharides/glycans
Structural and Conformational Comparisons of LS-Tetrasaccharide a with Related Tetrasaccharides (e.g., LSTb, LSTc, sLeX)
Lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT) serve as core structures for many human milk oligosaccharides (HMOs). The structural diversity of these molecules is expanded by the addition of fucose and sialic acid residues by fucosyltransferases and sialyltransferases, respectively. researchgate.net this compound (LSTa), also known as Sialyl-lacto-N-tetraose a (SLNT-a), is a sialylated derivative of LNT. elicityl-oligotech.com Its structure is defined by the sequence Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc. elicityl-oligotech.com
Tandem mass spectrometry analysis reveals distinct fragmentation patterns for these isomers, which can be attributed to their conformational differences. For instance, α2,6-linked sialyl oligosaccharides like LSTb and LSTc show a high abundance of a specific cross-ring fragment (2,4A3) in their MS/MS spectra, whereas α2,3-linked structures like LSTa are characterized by a high abundance of a related fragment that has lost a water molecule (2,4A3-H2O). researchgate.net These distinct fragmentation patterns provide a reliable method for distinguishing between sialyl isomers without the need for chemical derivatization. researchgate.net
Compared to Sialyl Lewis X (sLeX), another biologically important tetrasaccharide, LSTa has a different core structure. The sLeX antigen (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc) is characterized by a fucose residue attached to the GlcNAc, which is absent in LSTa. This structural difference is crucial for its recognition by selectins, a family of cell adhesion molecules.
The conformation of sialoglycans is also influenced by the type of sialic acid, N-acetylneuraminic acid (Neu5Ac) or N-glycolylneuraminic acid (Neu5Gc), and the glycosidic linkage. frontiersin.org The α2-3 linkage, as seen in LSTa, and the α2-6 linkage, present in LSTb and LSTc, result in different spatial orientations of the sialic acid residue relative to the rest of the glycan chain. frontiersin.org These conformational variations are critical for their differential recognition by various glycan-binding proteins. frontiersin.org
Table 1: Structural Comparison of LSTa and Related Tetrasaccharides
| Compound | Structure | Sialic Acid Linkage | Core Structure |
|---|---|---|---|
| This compound (LSTa) | Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc | α2-3 to Gal | Lacto-N-tetraose |
| LS-Tetrasaccharide b (LSTb) | Galβ1-3(Neu5Acα2-6)GlcNAcβ1-3Galβ1-4Glc | α2-6 to GlcNAc | Lacto-N-tetraose |
| LS-Tetrasaccharide c (LSTc) | Neu5Acα2-6Galβ1-3GlcNAcβ1-3Galβ1-4Glc | α2-6 to Gal | Lacto-N-tetraose |
| Sialyl Lewis X (sLeX) | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | α2-3 to Gal | Fucosylated Lacto-N-neotetraose derivative |
Biosynthetic Pathway Similarities and Differences with Other Glycan Systems
The biosynthesis of this compound, like other complex glycans, is a multi-step process involving a series of glycosyltransferases. nih.govfrontiersin.org These enzymes catalyze the sequential addition of monosaccharide units from activated sugar donors, such as nucleotide sugars, to a growing oligosaccharide chain. frontiersin.org The synthesis of LSTa begins with the formation of the core Lacto-N-tetraose (LNT) structure. This process is initiated by the transfer of galactose (Gal) from UDP-Gal to glucose (Glc) to form lactose (B1674315), a reaction catalyzed by lactose synthase. frontiersin.org Subsequently, N-acetylglucosamine (GlcNAc) and another Gal residue are added to complete the LNT backbone. nih.gov
The final and defining step in LSTa synthesis is the addition of sialic acid. A specific sialyltransferase, ST3Gal, transfers N-acetylneuraminic acid (Neu5Ac) from its activated donor, CMP-Neu5Ac, to the terminal galactose residue of the LNT core via an α2-3 linkage. frontiersin.org This contrasts with the biosynthesis of LSTb and LSTc, which involves different sialyltransferases. The synthesis of LSTc, for example, is catalyzed by ST6Gal I, which transfers Neu5Ac to the terminal Gal of a type 2 (Galβ1-4GlcNAc) or type 1 (Galβ1-3GlcNAc) chain in an α2,6-linkage. niph.go.jp The synthesis of LSTb would require a sialyltransferase that specifically recognizes the internal GlcNAc residue as an acceptor.
The biosynthesis of glycans is not template-driven, unlike DNA or protein synthesis. researchgate.net The final structure of a glycan is determined by the presence and specificity of the various glycosyltransferases within a cell. nih.gov These enzymes are typically localized in the Golgi apparatus, where the elongation and terminal modifications of glycan chains occur. acs.org
The biosynthetic pathways for N-glycans and O-glycans, which are attached to proteins, share some similarities with the synthesis of free oligosaccharides like LSTa, particularly in the later stages of processing in the Golgi. acs.org However, the initial steps are quite different. N-glycan synthesis, for instance, begins with the assembly of a lipid-linked oligosaccharide precursor in the endoplasmic reticulum, which is then transferred en bloc to the protein. acs.org O-glycan synthesis is initiated by the addition of a single sugar to a serine or threonine residue in the Golgi. nih.gov
Comparative Biological Recognition Profiles of this compound and Related Glycans
The subtle structural differences between LSTa and its isomers have profound implications for their biological recognition. Glycan-binding proteins, such as lectins, exhibit high specificity for particular glycan structures, including the type of linkage and the anomeric configuration.
For example, galectins, a family of β-galactoside-binding lectins, show differential binding to various sialoglycans. Galectin-1 and Galectin-3, for instance, display distinct recognition patterns for N-glycans. nih.gov While both can bind to complex N-glycans, Galectin-3 has a preference for glycans containing poly-N-acetyllactosamine (polyLacNAc) extensions. nih.gov The presence and linkage of sialic acid can modulate galectin binding.
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are another important family of glycan-binding proteins that recognize sialylated glycans. The specificity of Siglecs for different sialic acid linkages is a key aspect of their function in the immune system. frontiersin.org
Studies have shown that larger sialylated human milk oligosaccharides, including LSTa, exhibit strong antimicrobial activity against pathogens like Group B Streptococcus. researchgate.net In contrast, other sialylated oligosaccharides like LSTb and LSTc have also been shown to possess antimicrobial and antibiofilm properties against the same pathogen. researchgate.net The slight structural variations among these HMOs can significantly influence their antimicrobial efficacy. researchgate.net
The recognition of sialylated and fucosylated glycans is also critical in the context of host-pathogen interactions. For instance, the inhibition of certain pathogens by 3'-sialyllactose (B164678) (3'-SL), a trisaccharide with a structure similar to the terminus of LSTa, is comparable to that of 3-fucosyllactose (B594375) (3-FL). researchgate.net This highlights that both sialylation and fucosylation are important determinants of biological activity.
Table 2: Comparative Biological Activities
| Compound | Known Biological Recognition/Activity |
|---|---|
| This compound (LSTa) | Antimicrobial activity against Group B Streptococcus. researchgate.net |
| LS-Tetrasaccharide b (LSTb) | Antimicrobial and antibiofilm activity against Group B Streptococcus. researchgate.net |
| LS-Tetrasaccharide c (LSTc) | Antimicrobial and antibiofilm activity against Group B Streptococcus. researchgate.net |
| Sialyl Lewis X (sLeX) | Ligand for selectins, involved in cell adhesion and inflammation. |
Evolutionary Perspectives on this compound Structures and Functions
The evolution of complex glycans like this compound is intricately linked to the evolution of the glycosyltransferases that synthesize them. nih.govresearchgate.net Glycosyltransferases are a large and diverse superfamily of enzymes, and the evolution of their catalytic and functional diversity has been a key driver in the emergence of complex glycan structures. nih.govresearchgate.net Deep evolutionary analysis of the GT-A fold, one of the major structural folds of glycosyltransferases, has revealed that variations in a common core structure and the emergence of hypervariable loops have contributed to the evolution of their diverse specificities. nih.govresearchgate.net
The presence of a wide variety of complex oligosaccharides in human milk, including different isomers of sialylated tetrasaccharides, suggests an evolutionary pressure to generate structural diversity. nih.gov This diversity is thought to be beneficial for the infant, providing a range of molecules that can support the growth of a healthy gut microbiome and protect against a variety of pathogens. nih.gov The capacity of infant gut commensal bacteria to utilize different HMOs varies, indicating a co-evolution between these bacteria and the structures of HMOs. nih.gov
The biosynthesis of glycans is a fundamental biological process that is conserved across the tree of life, but with significant variations between different organisms and even between different cell types within the same organism. biorxiv.org The evolution of specific glycosylation pathways, such as the sialylation pathway that produces LSTa, likely conferred selective advantages related to cell-cell recognition, immune modulation, and defense against pathogens.
The emergence of sialic acid as a terminal modification on glycans is a relatively late event in evolution, being predominantly found in deuterostomes (which include vertebrates) and some "higher" invertebrates. The complex functions of sialylated glycans in cell signaling and recognition underscore their evolutionary significance.
Future Directions and Emerging Research Avenues for Ls Tetrasaccharide a
Development of Novel Synthetic Methodologies for Complex LS-Tetrasaccharide a Analogs
The generation of structurally diverse analogs of this compound is crucial for dissecting its structure-function relationships and developing probes for biological investigation. While classical chemical synthesis remains challenging for such complex oligosaccharides, modern chemoenzymatic strategies offer a more efficient and stereospecific route. acs.org
One-pot multi-enzyme (OPME) systems represent a particularly promising frontier. nih.govescholarship.org These systems combine multiple enzymes, such as sialyltransferases, in a single reaction vessel to build the glycan structure step-by-step without the need for isolating intermediates. nih.gov This approach could be adapted for this compound to synthesize analogs containing non-natural sialic acid forms with modifications at various carbon positions (C-5, C-9) or altered internal glycan linkages. escholarship.orgacs.org Such analogs are invaluable for probing the specific determinants of molecular recognition.
Furthermore, the development of automated glycan assembly platforms, while still nascent for highly complex structures, holds the potential to revolutionize the synthesis of LSTa and its derivatives. These technologies would enable the rapid and systematic production of a library of analogs for high-throughput screening and functional studies.
Table 1: Emerging Synthetic Methodologies for this compound Analogs
| Methodology | Description | Potential Application for this compound |
|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical synthesis of precursors with highly selective enzymatic glycosylation steps. nih.gov | Efficient and stereospecific synthesis of the core LSTa structure. acs.org |
| One-Pot Multi-Enzyme (OPME) Systems | Multiple enzymes (e.g., aldolases, synthetases, sialyltransferases) work sequentially in a single reaction vessel. nih.gov | Rapid synthesis of LSTa analogs with diverse, natural, and non-natural sialic acid forms without intermediate purification. acs.org |
| Automated Glycan Assembly | Solid-phase synthesis of oligosaccharides using automated instrumentation. | High-throughput synthesis of a library of LSTa analogs with systematic structural variations for functional screening. |
Advanced Spectroscopic and Imaging Techniques for In Situ this compound Localization and Interaction Studies
Understanding where this compound is located within tissues and cells and how it interacts with binding partners in its native environment is critical to elucidating its biological role. Advanced analytical techniques are making it possible to visualize and characterize these processes with unprecedented detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers powerful tools for studying the three-dimensional structure, dynamics, and interactions of glycans in solution. nih.govcreative-biolabs.com Techniques such as Saturation Transfer Difference (STD) NMR and Paramagnetic Relaxation Enhancement (PRE) can identify the specific parts of the LSTa molecule that make contact with protein receptors and can characterize the conformation of the glycan when it is bound. nih.govacs.org These methods provide atomic-level detail of the molecular recognition events involving LSTa. nih.gov
Imaging Mass Spectrometry , particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-IMS), allows for the direct analysis and spatial mapping of oligosaccharides within tissue sections. nih.gov This technology could be applied to visualize the distribution of this compound across different anatomical regions or to compare its abundance between healthy and diseased tissues, all without the need for specific antibodies. nih.gov
Fluorescence-based imaging provides the means to track LSTa in living cells. This can be achieved by synthesizing LSTa analogs tagged with fluorescent reporters for live-cell imaging studies. rsc.org Alternatively, fluorescent probes that specifically bind to terminal sialic acid residues can be used for in situ detection and monitoring of LSTa expression on cell surfaces, providing insights into its dynamic regulation during biological processes. nju.edu.cnnih.govacs.org
Table 2: Advanced Techniques for LSTa Analysis
| Technique | Principle | Application for this compound |
|---|---|---|
| NMR Spectroscopy (e.g., STD, PRE) | Measures nuclear spin properties to determine molecular structure, conformation, and intermolecular interactions. researchgate.net | Elucidating the 3D solution structure of LSTa and mapping its binding interface with proteins at atomic resolution. nih.govnih.gov |
| MALDI Imaging Mass Spectrometry | Measures the mass-to-charge ratio of molecules desorbed from a surface to map their spatial distribution in tissue. nih.gov | Visualizing the precise localization and relative abundance of LSTa within histological samples. nih.gov |
| Fluorescence Imaging | Uses fluorescently labeled molecules to visualize targets within cells or tissues via microscopy. nih.gov | Real-time tracking of LSTa on the surface of living cells to study its trafficking and role in cellular signaling. rsc.org |
Systems Biology Approaches to Map this compound Biosynthesis and Functional Networks
This compound is not an isolated molecule but the product of a complex, interconnected biosynthetic pathway and a component of the broader cellular "glycome". tandfonline.comunizg.hr A systems biology approach, which integrates multiple layers of "-omics" data, is essential for understanding the regulation of LSTa synthesis and its function within a larger biological context. nih.gov
Glycomics, the comprehensive study of all glycans in a biological system, can be combined with genomics and transcriptomics to build predictive models of glycan biosynthesis. unizg.hr Tools such as GlycoMaple have been developed to estimate and visualize the glycan structures a cell can produce based on the expression profile of its glycan-related genes (e.g., glycosyltransferases). nih.govnih.gov By mapping the expression levels of the specific sialyltransferases, galactosyltransferases, and N-acetylglucosaminyltransferases responsible for LSTa assembly, researchers can create a detailed network map of its biosynthesis. nih.gov This map can predict how changes in gene expression, whether due to developmental stage or disease, will alter the cellular abundance of LSTa. researchgate.netnews-medical.net This integrated approach moves beyond studying single enzymes to understanding the entire functional network that governs the expression of LSTa. frontiersin.org
Engineering of Biosynthetic Pathways for Enhanced this compound Production or Modification
As a complex human milk oligosaccharide (HMO), the large-scale production of this compound from natural sources is not feasible. nih.gov Metabolic engineering and synthetic biology offer a powerful solution by programming microbial or other host systems for efficient, scalable production. nih.gov
The bacterium Escherichia coli has emerged as a preferred platform for producing various HMOs. nih.govtech4future.info A similar strategy could be developed for LSTa by introducing the heterologous genes for the required glycosyltransferases that assemble the tetrasaccharide from precursor monosaccharides available in the host cell. Further engineering could involve optimizing the expression of these enzymes and modifying pathways for precursor synthesis (e.g., UDP-galactose, CMP-sialic acid) to maximize product yield. A critical challenge in microbial production is the efficient export of the final product from the cell; therefore, engineering sugar export proteins will be a key area of focus to develop cost-effective fermentation processes. google.comgoogle.com Alternative production platforms, such as transgenic plants, are also being explored and could offer unique advantages for producing a wide variety of complex HMOs like LSTa. tech4future.info
Computational Modeling for Rational Design of this compound-Targeting Probes or Ligands
Computational approaches provide powerful tools for understanding the interactions of LSTa at a molecular level and for designing novel molecules that can bind to it or mimic its function. Molecular dynamics (MD) simulations can be used to explore the conformational flexibility of LSTa and to model its dynamic binding process to protein receptors. This provides a detailed picture of the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the complex.
These computational insights can then be used for the rational design of probes and ligands. For instance, if a simulation reveals that a CH-π interaction between a sugar C-H group on LSTa and an aromatic amino acid on a receptor is a key driver of binding, this interaction can be enhanced. nih.gov Computational modeling could be used to design a modified receptor with electron-rich tryptophan derivatives at the binding site to strengthen this interaction, thereby creating a high-affinity probe for detecting LSTa. nih.gov This synergy between computational simulation and chemical design provides a general and effective strategy for manipulating glycan-protein recognition for research and diagnostic applications. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
The complexity of glycan structure and biosynthesis makes glycoscience an ideal field for the application of artificial intelligence (AI) and machine learning (ML). nih.govacs.org These technologies can analyze vast and complex datasets to uncover patterns that are not apparent through traditional analysis. researchgate.net
In the area of synthesis, ML models, such as random forest algorithms, have been trained to accurately predict the stereoselective outcome of glycosylation reactions by quantifying the influence of numerous factors like substrates, catalysts, and solvents. nih.govrsc.org Such models could be applied to optimize the chemical synthesis of the LSTa backbone.
In glycomics, AI is being used to improve the analysis of mass spectrometry data and to help identify and quantify specific glycan structures like LSTa from complex biological mixtures. nih.govresearchgate.net Furthermore, deep learning models are being developed to predict glycan function and binding partners based on structural information alone. nih.govvectorlabs.com For example, a model could be trained on known glycan-lectin interactions to predict novel protein receptors for LSTa. As more high-quality glycomics data become available, AI and ML will become indispensable tools for deciphering the complex biology of this compound, from predicting its biosynthesis to understanding its functional role in health and disease. nih.govmdpi.comuic.edu
Table 3: Applications of Artificial Intelligence (AI) in LSTa Research
| AI Application Area | Description | Specific Relevance to this compound |
|---|---|---|
| Synthetic Chemistry | ML algorithms predict reaction outcomes based on input parameters. nih.gov | Predicting the stereoselectivity of glycosylation reactions to optimize the chemical synthesis of the LSTa backbone. rsc.org |
| Glycomics Analysis | AI-driven tools improve the interpretation of complex mass spectrometry data and identify glycan structures. researchgate.net | Enhancing the accuracy and throughput of LSTa identification and quantification in complex biological samples. |
| Functional Prediction | Deep learning models learn relationships between glycan structure and biological function or binding specificity. nih.govnih.gov | Predicting novel protein binding partners for LSTa and generating hypotheses about its biological roles. |
| Biosynthesis Modeling | Neural networks can be integrated with stoichiometric models to predict glycoform profiles based on gene expression. nih.gov | Predicting changes in LSTa abundance based on the transcriptomic state of the cell. |
Q & A
Basic Research Questions
Q. How can researchers characterize the structural configuration of LS-Tetrasaccharide a (LSTa)?
- Methodological Answer : Structural elucidation of LSTa requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NMR for glycosidic linkage analysis), mass spectrometry (MS) for molecular weight validation, and chromatographic techniques (e.g., HPLC for purity assessment). Comparative analysis with synthetic standards or structurally similar oligosaccharides (e.g., LS-Tetrasaccharide b) is critical for resolving ambiguities .
Q. What are the common challenges in synthesizing this compound, and how can they be addressed?
- Methodological Answer : Challenges include stereochemical control during glycosylation and regioselective protection/deprotection of hydroxyl groups. Addressing these requires optimized glycosyl donor-reactor systems (e.g., trichloroacetimidate donors) and real-time monitoring via thin-layer chromatography (TLC) or LC-MS. Solid-phase synthesis may improve yield reproducibility .
Q. Which analytical techniques are optimal for assessing the purity of this compound?
- Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is widely used for resolving structurally similar oligosaccharides. Complementary methods like capillary electrophoresis (CE) or MALDI-TOF MS can validate purity and detect trace contaminants .
Q. How can researchers evaluate the stability of this compound under varying physiological conditions?
- Methodological Answer : Stability studies should simulate physiological pH, temperature, and enzymatic environments (e.g., incubation with glycosidases). Techniques include spectrophotometric assays (e.g., monitoring absorbance changes) and activity-based profiling using cell cultures to assess functional retention over time .
Advanced Research Questions
Q. How can contradictory data on this compound’s binding affinity to microbial receptors be resolved?
- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative binding kinetics. To resolve discrepancies, researchers should standardize receptor immobilization protocols and validate results across independent laboratories. Statistical meta-analysis of existing datasets can identify systematic biases (e.g., buffer composition effects) .
Q. What experimental designs are suitable for studying this compound’s immunomodulatory effects in vivo?
- Methodological Answer : Use transgenic animal models (e.g., gut microbiota-humanized mice) to isolate LSTa-specific immune responses. Flow cytometry for immune cell profiling and cytokine multiplex assays (e.g., Luminex) can quantify systemic effects. Longitudinal studies with controlled dietary interventions are critical for establishing causality .
Q. How can researchers investigate this compound’s role in microbial cross-feeding interactions?
- Methodological Answer : Employ metabolomic profiling (e.g., GC-MS for short-chain fatty acids) and 16S rRNA sequencing to track microbial community shifts in LSTa-supplemented cultures. Genetic knockout models (e.g., Bifidobacterium spp. lacking LSTa transporters) can clarify mechanistic pathways .
Q. What strategies are effective for analyzing this compound’s synergistic interactions with other oligosaccharides?
- Methodological Answer : Combinatorial assays (e.g., checkerboard synergy testing) paired with computational modeling (e.g., network pharmacology) can identify additive or antagonistic effects. Dose-response studies in co-culture systems (e.g., Caco-2 cells with microbiota) validate interactions .
Data Presentation and Reproducibility Guidelines
- Tabular Data : Include raw chromatographic retention times, NMR chemical shifts, and binding constants in supplementary materials. Processed data (e.g., normalized fold changes) should be presented in main figures with error bars reflecting triplicate measurements .
- Conflict Resolution : Address methodological variability by adhering to community standards (e.g., MISAME guidelines for glycan analysis) and providing detailed protocols in supplementary files .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
